molecular formula C20H32N2O3S B2604788 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide CAS No. 953209-72-8

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide

Cat. No. B2604788
CAS RN: 953209-72-8
M. Wt: 380.55
InChI Key: OFPWTZYGSJZLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide” is a chemical compound that likely contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also contains a sulfonamide group, which is often found in antibiotics .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperidine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a propoxy group and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom, the carbon atoms of the ring, or any substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the substituents on the benzene and piperidine rings .

Scientific Research Applications

1. Diabetes Treatment

  • Metahexamide, a derivative similar to the chemical structure of interest, was examined for its effects on diabetic patients, showing its action is akin to that of other sulfonylureas. The drug demonstrated a significant hypoglycemic effect, being more potent than tolbutamide and chlorpropamide. It was observed to be rapidly absorbed and slowly excreted, with its metabolization involving conversion to 3-amino-4-methylbenzenesulfonamide derivative among others (Pollen et al., 1960).

2. Environmental and Human Exposure Assessment

  • Parabens, which share a similar benzenesulfonamide component, have been extensively studied for their presence in the environment and their exposure to humans. For instance, a study evaluated the exposure to various parabens, including methyl-, ethyl-, and n-propyl paraben, in the German population, revealing their consistent presence over two decades and their usage in combination arising from common exposure sources (Moos et al., 2015).

3. Prostate Treatment

  • A compound structurally akin to the one , namely YM617, was utilized in a study to treat benign prostatic hypertrophy. This alpha 1-blocker demonstrated significant improvements in subjective symptoms and urodynamic studies, indicating its potential in treating conditions related to benign prostatic hypertrophy (Kawabe et al., 1990).

4. PET Imaging Studies

  • N-[11C]Methylpiperidin-4-yl propionate, a compound with a piperidinyl component, was employed in dynamic positron emission tomography (PET) studies to assess acetylcholinesterase activity in the human brain. This study elucidates the kinetic analysis methods for this substrate, providing insights into its application in imaging and diagnostic procedures (Koeppe et al., 1999).

5. Insecticide Toxicity and Environmental Impact

  • The study of neonicotinoid insecticides, which includes structural analogs of the chemical , provides insights into the environmental impact and toxicity profiles of these compounds. For instance, the acute poisoning case of imidacloprid, a neonicotinoid, highlights the need for understanding the toxicological profiles and environmental fate of such chemicals (Wu et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a piperidine ring exert their effects by interacting with receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential use as a pharmaceutical .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-2-15-25-19-7-9-20(10-8-19)26(23,24)21-16-17-11-13-22(14-12-17)18-5-3-4-6-18/h7-10,17-18,21H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWTZYGSJZLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.